molecular formula C9H12N2O2 B15265574 Methyl 3-hydrazinyl-2-methylbenzoate

Methyl 3-hydrazinyl-2-methylbenzoate

Cat. No.: B15265574
M. Wt: 180.20 g/mol
InChI Key: VRULSNMWWDBTCU-UHFFFAOYSA-N
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Description

Methyl 3-hydrazinyl-2-methylbenzoate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a hydrazinyl group and the hydrogen atom at the 2-position is replaced by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydrazinyl-2-methylbenzoate typically involves the nitration of methyl 3-methylbenzoate followed by reduction and subsequent hydrazine substitution. The nitration process can be carried out using a mixture of nitric acid and acetic anhydride . The reduction of the nitro group to an amino group can be achieved using hydrogen gas in the presence of a palladium catalyst. Finally, the amino group is converted to a hydrazinyl group using hydrazine hydrate under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydrazinyl-2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azides or nitroso compounds.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Hydrazine hydrate is used for the substitution reactions.

Major Products Formed

    Oxidation: Azides and nitroso compounds.

    Reduction: Amines.

    Substitution: Various hydrazine derivatives.

Scientific Research Applications

Methyl 3-hydrazinyl-2-methylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-hydrazinyl-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and induce cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydrazinylbenzoate: Lacks the methyl group at the 2-position.

    Methyl 2-hydrazinyl-3-methylbenzoate: The positions of the hydrazinyl and methyl groups are reversed.

    Methyl 3-amino-2-methylbenzoate: Contains an amino group instead of a hydrazinyl group.

Uniqueness

Methyl 3-hydrazinyl-2-methylbenzoate is unique due to the presence of both the hydrazinyl and methyl groups, which confer distinct chemical and biological properties. The specific arrangement of these groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 3-hydrazinyl-2-methylbenzoate

InChI

InChI=1S/C9H12N2O2/c1-6-7(9(12)13-2)4-3-5-8(6)11-10/h3-5,11H,10H2,1-2H3

InChI Key

VRULSNMWWDBTCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NN)C(=O)OC

Origin of Product

United States

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